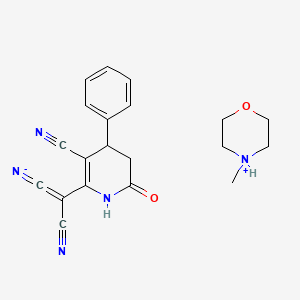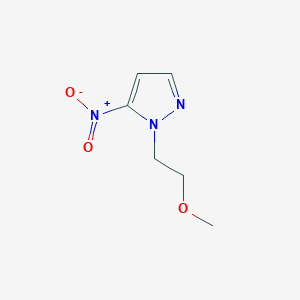
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid. This compound is primarily used in proteomics research and has a molecular formula of C28H51N3O4 with a molecular weight of 493.72 . It is known for its role as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine involves multiple steps, starting from sphingosine. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the sphingosine molecule is replaced by an azide ion. The pivaloyl groups are then introduced through esterification reactions using pivaloyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is primarily used in proteomics research. It serves as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets . Additionally, it inhibits calmodulin-dependent enzymes, making it a valuable tool in studying signal transduction pathways and enzyme regulation .
作用机制
The compound exerts its effects by inhibiting protein kinase C activity and phorbol dibutyrate binding. This inhibition is likely due to the interaction of the azido group with the active site of the enzyme, preventing substrate binding and subsequent enzyme activity. The pivaloyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Azido-1-pivaloyl-D-erythro-Sphingosine: This compound is also a derivative of sphingosine and serves as a selective inhibitor of protein kinase C activity.
Sphingosine: The parent compound, which is a key component of sphingolipids and plays a crucial role in cell signaling and membrane structure.
Uniqueness
2-Azido-1,3-di-o-pivaloyl D-erythro-Sphingosine is unique due to the presence of both azido and pivaloyl groups, which confer specific inhibitory properties and enhance its utility in proteomics research. The dual pivaloyl groups may provide increased stability and specificity compared to similar compounds with only one pivaloyl group.
属性
分子式 |
C28H51N3O4 |
|---|---|
分子量 |
493.7 g/mol |
IUPAC 名称 |
[(E,2S,3R)-2-azido-3-(2,2-dimethylpropanoyloxy)octadec-4-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C28H51N3O4/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(35-26(33)28(5,6)7)23(30-31-29)22-34-25(32)27(2,3)4/h20-21,23-24H,8-19,22H2,1-7H3/b21-20+/t23-,24+/m0/s1 |
InChI 键 |
JLUIQNXSWIOAHS-UVAUYHEJSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])OC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


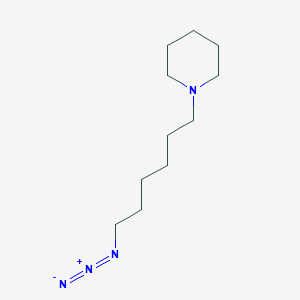

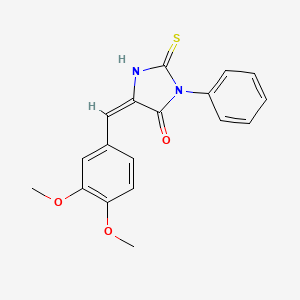
![2-Methyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B13721895.png)
![6-(3-Hydroxypropyl)-2-(piperidin-1-yl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13721897.png)
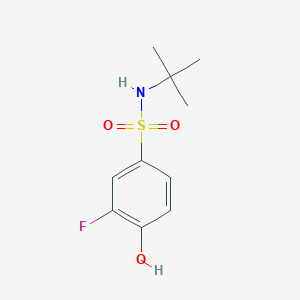

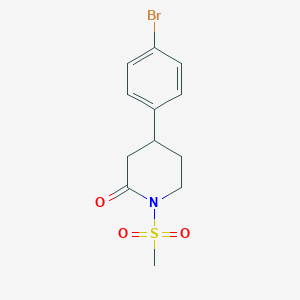

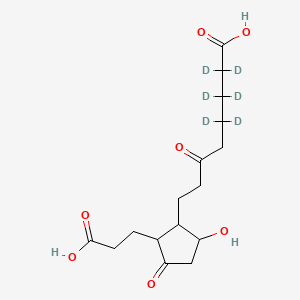
![2-Methyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyrimidine](/img/structure/B13721938.png)
